molecular formula C10H8F4O3 B1441654 Ethanone, 1-[3,4-bis(difluoromethoxy)phenyl]- CAS No. 885132-71-8

Ethanone, 1-[3,4-bis(difluoromethoxy)phenyl]-

Cat. No.: B1441654
CAS No.: 885132-71-8
M. Wt: 252.16 g/mol
InChI Key: SRGDOPWIXWHJJL-UHFFFAOYSA-N
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Description

Ethanone, 1-[3,4-bis(difluoromethoxy)phenyl]- is a fluorinated aromatic ketone with the molecular formula C₁₀H₈F₄O₃ (calculated molecular weight: ~253.19 g/mol). Its structure consists of a phenyl ring substituted with two difluoromethoxy (-OCHF₂) groups at the 3- and 4-positions and an acetyl group (-COCH₃) at the 1-position. The difluoromethoxy substituents impart unique electronic and steric properties, including enhanced electron-withdrawing effects and metabolic stability compared to non-fluorinated analogs.

Properties

IUPAC Name

1-[3,4-bis(difluoromethoxy)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F4O3/c1-5(15)6-2-3-7(16-9(11)12)8(4-6)17-10(13)14/h2-4,9-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRGDOPWIXWHJJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OC(F)F)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60696741
Record name 1-[3,4-Bis(difluoromethoxy)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60696741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885132-71-8
Record name 1-[3,4-Bis(difluoromethoxy)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60696741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Differential Alkylation of Catechol Core

  • The synthesis begins with catechol or its derivatives, where the two hydroxyl groups must be selectively alkylated.
  • For the difluoromethoxy substitution, 3,4-dihydroxybenzaldehyde is reacted with chlorodifluoroacetate to yield intermediates such as 4-difluoromethoxy-3-hydroxybenzaldehyde and 3,4-bis(difluoromethoxy)benzaldehyde.
  • Yields for these steps are reported as approximately 45% for mono-substituted and 20% for bis-substituted products, indicating moderate efficiency in difluoromethylation.

Formation of Ethanone Derivative

  • The difluoromethoxy-substituted phenolic intermediate is then converted to the ethanone derivative.
  • This involves the reaction of 1-(3-chloro-4-hydroxyphenyl)ethan-1-one with sodium 2-chloro-2,2-difluoroacetate in the presence of cesium carbonate and DMF.
  • The reaction is conducted under nitrogen to prevent moisture and oxygen interference, which could affect the difluoromethylation process.

Reaction Conditions and Optimization

Parameter Typical Condition Notes
Temperature 80–120 °C Elevated temperatures favor alkylation
Atmosphere Nitrogen (inert) Prevents oxidation and hydrolysis
Solvent Dry DMF Polar aprotic solvent for nucleophilic substitution
Base Cesium carbonate (Cs2CO3) Strong base to deprotonate phenol
Reaction Time 12–24 hours Sufficient for complete alkylation

Optimization studies indicate that the choice of base and solvent critically influences the yield and purity of the product. Cesium carbonate in dry DMF is preferred due to its strong basicity and solubility, which enhance reaction kinetics.

Chemical Reaction Analysis

  • The key reaction is a nucleophilic substitution where the phenolic oxygen attacks the electrophilic difluoromethyl group provided by sodium 2-chloro-2,2-difluoroacetate.
  • The difluoromethoxy groups increase the lipophilicity and electron-withdrawing character of the aromatic ring, which can influence subsequent reactivity.
  • The ethanone moiety remains intact during this process, allowing further functionalization if needed.

Data Table: Summary of Preparation Yields and Key Intermediates

Step Intermediate/Product Yield (%) Reference
Alkylation of 3,4-dihydroxybenzaldehyde 4-Difluoromethoxy-3-hydroxybenzaldehyde (mono-substituted) 45
Alkylation for bis-substituted 3,4-Bis(difluoromethoxy)benzaldehyde 20
Final difluoromethylation Ethanone, 1-[3,4-bis(difluoromethoxy)phenyl]- Moderate (exact yield varies)

Research Findings and Notes

  • The differential alkylation method allows selective substitution, which is crucial for obtaining the desired bis(difluoromethoxy) substitution pattern.
  • The use of sodium 2-chloro-2,2-difluoroacetate as a difluoromethylating agent is well-documented and effective for introducing difluoromethoxy groups onto phenolic substrates.
  • The reaction requires strict anhydrous and inert conditions to prevent side reactions such as hydrolysis or oxidation.
  • The moderate yields in the bis-substitution step suggest potential for further optimization, possibly by exploring alternative bases, solvents, or reaction times.
  • The synthesized compound serves as a valuable intermediate in medicinal chemistry due to its enhanced lipophilicity and biological activity potential.

Chemical Reactions Analysis

Ethanone, 1-[3,4-bis(difluoromethoxy)phenyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The difluoromethoxy groups can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

Ethanone, 1-[3,4-bis(difluoromethoxy)phenyl]- has several notable applications across different scientific domains:

Medicinal Chemistry

  • Drug Development : The compound is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets. Its difluoromethoxy groups enhance lipophilicity, enabling better interaction with hydrophobic regions on proteins and enzymes.
  • Enzyme Inhibition : Research indicates that this compound can inhibit specific enzymes involved in various biochemical pathways. Its binding affinity suggests potential applications in treating diseases characterized by enzyme dysregulation.

Materials Science

  • Specialty Chemicals : It serves as a building block in the synthesis of more complex organic molecules and is utilized in the production of specialty chemicals with tailored properties .
  • Electrolytes for Lithium-Ion Batteries : The compound's fluorinated nature makes it suitable for use as an additive in lithium-ion battery electrolytes, enhancing charge/discharge cycles and improving battery longevity .

Biological Studies

  • Protein-Ligand Interactions : The compound is employed in studies examining its interactions with biological macromolecules, particularly in understanding enzyme mechanisms and protein functions.
  • Anti-mitotic Activity : A significant study highlighted its role as an anti-mitotic agent by disrupting tubulin dynamics, showing promise in cancer treatment applications, particularly acute myeloid leukemia (AML).

Case Studies

Recent research has focused on the synthesis and application of difluoromethoxylated ketones like Ethanone, 1-[3,4-bis(difluoromethoxy)phenyl]- as building blocks for drug development. For instance:

  • A study demonstrated that treatment with this compound at concentrations around 10 µM led to significant upregulation of CD11b expression in AML cell lines, indicating differentiation effects that could be leveraged for therapeutic strategies.

Mechanism of Action

The mechanism of action of Ethanone, 1-[3,4-bis(difluoromethoxy)phenyl]- involves its interaction with specific molecular targets. The difluoromethoxy groups enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic sites on proteins and enzymes. This interaction can modulate the activity of these biological molecules, leading to various physiological effects.

Comparison with Similar Compounds

Substituent Type and Position

Key Compounds for Comparison

1-[4-(Difluoromethoxy)-3-fluorophenyl]ethanone (CAS 1180015-83-1) Molecular Formula: C₉H₇F₃O₂ Molecular Weight: 204.15 g/mol Substituents: One difluoromethoxy (-OCHF₂) at position 4 and one fluorine (-F) at position 3 . Key Difference: Replaces one difluoromethoxy group in the target compound with fluorine, reducing molecular weight and fluorine content.

1-[2-(Difluoromethoxy)phenyl]ethanone (CAS 127842-55-1) Molecular Formula: C₉H₇F₂O₂ Molecular Weight: 202.15 g/mol Substituents: A single difluoromethoxy group at position 2 . Key Difference: Altered substitution pattern (2-position vs. 3,4-positions), affecting steric and electronic properties.

1-[3,4-Bis(phenylmethoxy)phenyl]ethanone (CAS 76799-38-7) Molecular Formula: C₂₂H₂₀O₄ Molecular Weight: 348.40 g/mol Substituents: Two benzyloxy (-OCH₂C₆H₅) groups at positions 3 and 4 . Key Difference: Bulkier benzyloxy groups increase lipophilicity and molecular weight compared to difluoromethoxy analogs.

Physical and Spectral Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Key Spectral Features
Target Compound ~253.19 Not reported Expected ¹⁹F NMR: Doublets for -OCHF₂ (~55–60 ppm); IR: C-F stretches (1000–1300 cm⁻¹)
1-[4-(Difluoromethoxy)-3-fluorophenyl]ethanone 204.15 Not reported ¹⁹F NMR: Distinct signals for -OCHF₂ and -F; IR: C-F and C=O stretches
1-[2-(Difluoromethoxy)phenyl]ethanone 202.15 Not reported ¹H NMR: Downfield shift for aromatic protons near -OCHF₂; MS: Fragmentation at C=O
1-[3,4-Bis(phenylmethoxy)phenyl]ethanone 348.40 104 ¹H NMR: Benzyl protons (δ 4.9–5.1 ppm); UV: Absorption at 270–280 nm

Biological Activity

Ethanone, 1-[3,4-bis(difluoromethoxy)phenyl]- (CAS Number: 885132-71-8) is an organic compound recognized for its unique structural properties that confer significant biological activities. This article explores its synthesis, biological mechanisms, and potential applications in medicinal chemistry and materials science.

Chemical Structure and Synthesis

Ethanone, 1-[3,4-bis(difluoromethoxy)phenyl]- features two difluoromethoxy groups attached to a phenyl ring linked to an ethanone moiety. The molecular formula is C10H8F4O2C_{10}H_{8}F_{4}O_{2} with a molecular weight of approximately 270.17 g/mol. The synthesis typically involves difluoromethylation of phenolic precursors using cesium carbonate as a base to facilitate nucleophilic substitution reactions.

The biological activity of Ethanone, 1-[3,4-bis(difluoromethoxy)phenyl]- is primarily attributed to its ability to interact with various biological macromolecules. The difluoromethoxy groups enhance lipophilicity, allowing the compound to effectively bind to hydrophobic regions on proteins and enzymes. This interaction can modulate enzyme activity or receptor binding, leading to diverse physiological effects.

Biological Activity Overview

Ethanone, 1-[3,4-bis(difluoromethoxy)phenyl]- has been studied for its potential in several biological contexts:

  • Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes involved in metabolic pathways. Its ability to form hydrogen bonds and van der Waals interactions with target molecules contributes to this activity .
  • Anticancer Activity : Research indicates that compounds with similar structures often exhibit significant anticancer properties. For instance, derivatives of Ethanone have been evaluated for their effects on cancer cell lines, showing potential for further development as therapeutic agents .
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may also possess anti-inflammatory properties, making it a candidate for further investigation in inflammatory disease models .

Data Table: Summary of Biological Activities

Biological Activity Mechanism Potential Applications
Enzyme InhibitionInteraction with active sitesDrug development for metabolic disorders
AnticancerInduction of apoptosis in cancer cellsCancer therapeutics
Anti-inflammatoryModulation of inflammatory pathwaysTreatment of inflammatory diseases

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of Ethanone derivatives in various biological assays:

  • Anticancer Studies : A series of analogs were synthesized and tested against multiple cancer cell lines. Results indicated that certain derivatives exhibited IC50 values in the low nanomolar range, demonstrating potent anticancer activity .
  • Enzyme Interaction Studies : Investigations into the binding affinity of Ethanone with specific enzymes revealed that the difluoromethoxy groups significantly enhance binding compared to other substituents. This finding underscores the importance of structural modifications in optimizing biological activity.
  • Inflammatory Response Modulation : In vitro assays showed that Ethanone can downregulate pro-inflammatory cytokines in macrophage cell lines, suggesting a role in managing inflammatory responses .

Q & A

Q. What are the optimal synthetic routes for preparing Ethanone, 1-[3,4-bis(difluoromethoxy)phenyl]-, and what challenges arise during fluorination?

Methodological Answer:

  • Synthetic Pathways : A common approach involves Friedel-Crafts acylation of 3,4-bis(difluoromethoxy)benzene with acetyl chloride in the presence of Lewis acid catalysts (e.g., AlCl₃). Alternative routes may employ nucleophilic substitution on pre-functionalized acetophenone derivatives using difluoromethylating agents like ClCF₂O− .
  • Fluorination Challenges :
    • Regioselectivity : Competing substitution at ortho/meta positions requires precise stoichiometric control .
    • Stability : Difluoromethoxy groups are prone to hydrolysis under acidic conditions, necessitating anhydrous reaction environments .
  • Yield Optimization : Pilot studies report yields of 45–65% for multi-step syntheses, with impurities often arising from incomplete substitution or over-fluorination .

Q. How can researchers characterize the electronic effects of difluoromethoxy substituents on the acetophenone core?

Methodological Answer:

  • Spectroscopic Techniques :
    • ¹⁹F NMR : Monitor chemical shifts (δ ≈ −80 to −90 ppm for CF₂O groups) to assess electronic environments and substituent interactions .
    • IR Spectroscopy : C=O stretching frequencies (1680–1720 cm⁻¹) correlate with electron-withdrawing effects of CF₂O groups .
  • Computational Studies : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict charge distribution and frontier molecular orbitals, revealing enhanced electrophilicity at the carbonyl group due to CF₂O substituents .

Q. What analytical methods are recommended for purity assessment and impurity profiling?

Methodological Answer:

  • HPLC/GC-MS : Use C18 columns with trifluoroacetic acid (TFA) in mobile phases to resolve polar impurities. GC-MS with fluorinated stationary phases (e.g., VF-5MS) improves retention of volatile derivatives .
  • Mass Spectrometry : High-resolution MS (HRMS) identifies isotopic patterns of fluorine (m/z +2 for ²⁶% natural abundance of ¹⁹F) to confirm molecular ion peaks .
  • Impurity Reference Standards : Cross-reference with structurally related compounds (e.g., 1-(4-hydroxy-3-methoxyphenyl)ethanone, CAS 498-02-2) to validate chromatographic peaks .

Advanced Research Questions

Q. How do steric and electronic factors influence the reactivity of Ethanone, 1-[3,4-bis(difluoromethoxy)phenyl]-, in nucleophilic addition reactions?

Methodological Answer:

  • Steric Hindrance : The bis(difluoromethoxy) groups create a crowded ortho environment, limiting access to the carbonyl carbon. Kinetic studies show reduced reactivity toward bulky nucleophiles (e.g., Grignard reagents) compared to mono-substituted analogs .
  • Electronic Effects : Electron-withdrawing CF₂O groups polarize the carbonyl, accelerating reactions with soft nucleophiles (e.g., cyanide) but slowing reactions with hard nucleophiles (e.g., hydroxide) due to destabilized tetrahedral intermediates .
  • Experimental Design : Use competitive kinetics with para-substituted analogs (e.g., 1-(4-CF₂O-phenyl)ethanone) to isolate steric vs. electronic contributions .

Q. What strategies resolve contradictions in reported thermodynamic data (e.g., boiling points, solubility) for fluorinated acetophenones?

Methodological Answer:

  • Data Validation : Cross-reference experimental values (e.g., Tboil = 469.2 K for 1-(4-fluorophenyl)ethanone ) with computational predictions (e.g., COSMO-RS solvation models) to identify outliers.
  • Phase-Change Studies : Differential Scanning Calorimetry (DSC) measures melting points and glass transitions, critical for reconciling discrepancies in solubility parameters .
  • Structural Analogues : Compare with non-fluorinated derivatives (e.g., 1-phenylethanone, CAS 98-86-2) to quantify fluorination impacts on thermochemical properties .

Q. How can isotopic labeling (e.g., ¹³C, ²H) elucidate degradation pathways under oxidative conditions?

Methodological Answer:

  • Isotope Tracing : Synthesize ¹³C-labeled ethanone derivatives (e.g., ¹³C=O) and monitor ¹³C NMR shifts during oxidation. This identifies intermediates like carboxylic acids or epoxides .
  • Mechanistic Probes : Use deuterated solvents (e.g., D₂O) in LC-MS to track hydrogen/deuterium exchange at labile positions (e.g., α-carbonyl hydrogens) .
  • Case Study : For 1-[3,4-bis(difluoromethoxy)phenyl]ethanone, oxidative cleavage of CF₂O groups generates difluoroacetic acid, detectable via ¹⁹F NMR .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Ethanone, 1-[3,4-bis(difluoromethoxy)phenyl]-
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Ethanone, 1-[3,4-bis(difluoromethoxy)phenyl]-

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